1-(4-Chloro-2-nitrophenyl)-1,4-diazepane
Description
Contextualization of 1,4-Diazepane Frameworks within Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in chemistry. The 1,4-diazepane skeleton is a notable example of a saturated seven-membered heterocycle. Its non-planar, flexible conformation allows for a variety of substitution patterns, leading to a diverse range of chemical properties and potential applications. The presence of two nitrogen atoms provides sites for functionalization and hydrogen bonding, which are crucial for molecular interactions.
Evolution of Diazepane Systems in Contemporary Organic Synthesis
The synthesis of diazepane systems has evolved significantly over the years. Early methods often involved multi-step sequences with harsh reaction conditions. However, contemporary organic synthesis has seen the development of more efficient and versatile methodologies. These include domino reactions, where multiple bonds are formed in a single synthetic operation, and the use of various catalytic systems to promote cyclization and substitution reactions. nih.gov The development of new synthetic routes to 1,4-diazepanes and their derivatives continues to be an active area of research, driven by the need for molecular diversity in various scientific fields. semanticscholar.orgresearchgate.netresearchgate.netenamine.net
Specific Academic Interest in N-Substituted Diazepane Structural Motifs
The introduction of a substituent onto one of the nitrogen atoms of the diazepane ring, creating an N-substituted diazepane, dramatically influences the molecule's properties. An aryl group, for instance, can alter the electronic and steric environment of the diazepane ring. The nature and substitution pattern of the N-aryl group can be fine-tuned to modulate the compound's characteristics. The synthesis of N-aryl-1,4-diazepanes is often achieved through nucleophilic aromatic substitution (SNAAr) reactions, where the diazepine (B8756704) nitrogen acts as a nucleophile, displacing a leaving group on an activated aromatic ring. acs.orglibretexts.orgmsu.eduyoutube.comnih.gov The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring facilitates this type of substitution. msu.edunih.gov
Detailed Research Findings on 1-(4-Chloro-2-nitrophenyl)-1,4-diazepane
Table 1: Physical and Chemical Properties of this compound vibrantpharma.com
| Property | Value |
| CAS Number | 443923-21-5 |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ |
| Molecular Weight | 255.70 g/mol |
| Alternate Name | 1-(4-Chloro-2-nitrophenyl)homopiperazine |
This table is based on data from commercial suppliers and has not been independently verified by peer-reviewed research.
The synthesis of this compound would likely involve the nucleophilic aromatic substitution reaction between 1,4-diazepane (also known as homopiperazine) and 1,4-dichloro-2-nitrobenzene (B41259) or a similar activated aryl halide. The nitro group at the ortho position and the chloro group at the para position to the site of substitution would activate the ring for nucleophilic attack by the secondary amine of the diazepane.
Due to the lack of published research data, a detailed presentation of spectroscopic findings (NMR, IR, Mass Spectrometry) and specific reaction yields for this compound cannot be provided at this time.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-2-3-10(11(8-9)15(16)17)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZCNMVBZDWQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Chloro 2 Nitrophenyl 1,4 Diazepane
Critical Analysis of Established Synthetic Routes to N-(Aryl)diazepanes
The synthesis of N-aryldiazepanes has traditionally been dominated by two primary strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Each route offers distinct advantages and is subject to specific limitations depending on the electronic nature of the aryl halide and the nucleophilicity of the diazepane.
Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective when the aromatic ring is activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, typically a halide. wikipedia.org The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. masterorganicchemistry.comnumberanalytics.com The presence of EWGs is crucial as they delocalize the negative charge of the intermediate, thereby lowering the activation energy. byjus.com For the synthesis of N-aryldiazepanes, this approach is highly attractive when using highly electrophilic aryl halides.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern C-N bond formation, offering remarkable functional group tolerance and broad substrate scope. wikipedia.org The reaction facilitates the coupling of amines with aryl halides, triflates, or tosylates. wikipedia.org Its development has enabled the synthesis of aryl amines under conditions that are often milder than those required for classical methods. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and depends heavily on the specific substrates being coupled. researchgate.netrsc.org Sterically hindered ligands, for instance, have expanded the reaction's scope to include less reactive aryl chlorides and primary amines. wikipedia.org
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Addition-Elimination via Meisenheimer complex masterorganicchemistry.comnumberanalytics.com | Reductive Elimination from a Pd(II) complex researchgate.net |
| Aryl Substrate | Requires strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho/para to the leaving group wikipedia.org | Broad scope, including electron-rich, -neutral, and -poor arenes wikipedia.org |
| Leaving Group | F > Cl > Br > I (rate-determining step is attack, not C-X bond cleavage) masterorganicchemistry.com | I > Br > OTf > Cl (rate depends on oxidative addition) wikipedia.org |
| Catalyst | Typically uncatalyzed, but phase-transfer catalysts can be used | Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are essential rsc.org |
| Advantages | Often operationally simple, uses inexpensive reagents, avoids toxic heavy metals | Extremely broad scope, high functional group tolerance, generally high yields |
| Disadvantages | Limited to electron-poor aryl halides, may require high temperatures | Cost and toxicity of palladium catalyst, requires careful optimization of ligand and base |
Development and Optimization of Novel Synthetic Pathways for the 1-(4-Chloro-2-nitrophenyl)-1,4-diazepane Core
The efficient construction of this compound requires optimized strategies for both the formation of the heterocyclic core and the subsequent N-arylation step.
The 1,4-diazepane scaffold is a seven-membered heterocycle that can be constructed through various cyclization strategies. New approaches continue to be developed to access a wider array of functionalized derivatives. researchgate.net
A common and established method involves the cyclocondensation of a C3 electrophilic synthon with a C2 nucleophilic synthon, such as the reaction between 1,2-diamines (e.g., ethylenediamine) and 1,3-dihalides or their equivalents. Another powerful approach is the reductive amination of dicarbonyl compounds with diamines.
More recent and advanced methods offer improved control and efficiency:
Heteropolyacid Catalysis: Keggin-type heteropolyacids (HPAs) have been shown to be efficient catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov Their strong Brønsted acidity allows for high yields and shorter reaction times compared to conventional acid catalysts like trifluoroacetic acid. nih.gov
Intramolecular Cyclization: Syntheses starting from N-propargylamines provide a versatile route to the diazepine (B8756704) core through various metal-catalyzed intramolecular cyclization reactions. rsc.org
Multi-component Reactions: One-pot, multi-component reactions are increasingly employed to build molecular complexity rapidly. These strategies can combine starting materials like an amine, an aldehyde, and another reactive species to form the diazepine ring in a single, efficient operation. researchgate.net
| Synthetic Strategy | Key Reagents | Catalyst/Conditions | Advantages |
| Cyclocondensation | Ethylenediamine, 1,3-Dihalopropane | Base (e.g., K₂CO₃), High dilution | Well-established, readily available starting materials |
| Reductive Amination | Ethylenediamine, Malondialdehyde | Reducing agent (e.g., NaBH₄, H₂/Pd) | Access to diverse substitution patterns |
| HPA-Catalyzed Condensation | Enaminones, Aldehydes | Keggin-type HPAs (e.g., H₃PW₁₂O₄₀) nih.gov | High yields, short reaction times, reusable catalyst nih.gov |
| From N-Propargylamines | N-propargylamine derivatives | Metal catalysts (e.g., Pd, Au, Ag) rsc.org | High atom economy, access to complex derivatives rsc.org |
The key step in synthesizing the title compound is the regioselective attachment of the 4-chloro-2-nitrophenyl group to one of the nitrogen atoms of the 1,4-diazepane ring.
Given the structure of the arylating agent, 1,4-dichloro-2-nitrobenzene (B41259) , the SNAr reaction is the most probable and efficient pathway. The nitro group strongly activates the chlorine atom at the C1 position (ortho to the nitro group) towards nucleophilic attack, while having a less pronounced effect on the chlorine at C4 (meta to the nitro group). This electronic differentiation allows for a highly regioselective reaction with a symmetrical nucleophile like 1,4-diazepane. The reaction would typically be carried out in a polar aprotic solvent like DMSO or DMF, with a non-nucleophilic base to scavenge the HCl byproduct. fishersci.co.uk
While the Buchwald-Hartwig amination is a powerful tool, it might be less ideal for this specific transformation. The presence of two chloro-substituents could lead to challenges in achieving mono-arylation selectivity, potentially resulting in double arylation or reaction at the less-activated C4 position, although ligand and condition tuning could mitigate this. researchgate.net However, the inherent high reactivity of 1,4-dichloro-2-nitrobenzene in SNAr reactions makes it the more straightforward and cost-effective choice.
| Arylation Method | Proposed Substrates | Conditions | Expected Outcome |
| SNAr | 1,4-Diazepane, 1,4-Dichloro-2-nitrobenzene | Base (K₂CO₃ or Et₃N), Solvent (DMSO), 80-120 °C fishersci.co.uk | High yield and regioselectivity for the desired product. |
| Buchwald-Hartwig | 1,4-Diazepane, 1,4-Dichloro-2-nitrobenzene | Pd catalyst, Phosphine ligand (e.g., SPhos), Base (Cs₂CO₃) rsc.org | Potential for mixture of products; requires significant optimization. |
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. numberanalytics.com Applying these principles to the synthesis of this compound, particularly the N-arylation step, can offer significant advantages over traditional batch processing. pharmasalmanac.compharmafeatures.com
Flow Chemistry: Transitioning the SNAr reaction from a batch reactor to a continuous flow system can dramatically improve performance. blazingprojects.com In a flow reactor, superior mixing and heat transfer allow for precise control over reaction parameters. pharmasalmanac.com This can lead to:
Higher Yields and Selectivity: By minimizing temperature gradients and ensuring homogenous mixing, unwanted side reactions are suppressed. pharmasalmanac.com
Enhanced Safety: Exothermic nitration or amination reactions are managed more effectively in flow, reducing the risk of thermal runaways. pharmasalmanac.com
Reduced Waste: Continuous processing often requires less solvent and generates less waste, aligning with green chemistry principles. pharmasalmanac.compharmafeatures.com
| Parameter | Batch Processing | Flow Chemistry (Process Intensification) |
| Heat Transfer | Poor, leads to hotspots and side products | Excellent, precise temperature control pharmasalmanac.com |
| Mixing | Often inefficient, especially on scale | Highly efficient and rapid pharmasalmanac.com |
| Safety | Higher risk for exothermic reactions | Inherently safer due to small reaction volume pharmasalmanac.com |
| Scalability | Complex, requires geometric redesign | Simpler, achieved by running for longer time ("scaling out") pharmasalmanac.com |
| Yield/Purity | Variable, often lower | Often higher and more consistent numberanalytics.com |
Principles of Green Chemistry Applied to this compound Synthesis
Applying the principles of green chemistry is essential for developing sustainable synthetic routes. This involves using less hazardous materials, maximizing atom economy, and employing catalytic rather than stoichiometric reagents. youtube.comyoutube.com
The development of sustainable catalysts for both the formation of the diazepine ring and the subsequent N-arylation step is a key goal. mdpi.comrawdatalibrary.net
Heterogeneous Catalysts: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling, reducing waste and cost. rsc.org For instance, heteropolyacids used in diazepine synthesis can be recovered and reused. nih.gov Graphite oxide has also emerged as an effective, inexpensive, and reusable carbocatalyst for synthesizing related diazepine derivatives. rsc.org
Bio-Based Catalysts: The use of catalysts derived from renewable resources is a growing area of interest. tandfonline.com Materials derived from waste biomass can be functionalized to create effective catalysts for heterocyclic synthesis. researchgate.net
Microwave-Assisted Synthesis: Combining heterogeneous catalysis with microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times. rsc.org This technique is particularly effective for the synthesis of N-containing heterocycles. rsc.org
| Sustainable Approach | Example | Application in Synthesis | Green Advantage |
| Heterogeneous Catalysis | Graphite Oxide rsc.org | One-pot synthesis of diazepine derivatives rsc.org | Reusable, metal-free, environmentally compatible rsc.org |
| Reusable Acid Catalysis | Keggin-type Heteropolyacids nih.gov | Condensation reactions to form diazepine ring nih.gov | High efficiency, recyclability, reduced waste nih.gov |
| Energy Efficiency | Microwave Irradiation rsc.org | Synthesis of N-heterocycles | Reduced reaction times, lower energy consumption rsc.org |
| Alternative Solvents | Aqueous ethanol (B145695) rsc.org | Multicomponent reactions | Reduced reliance on volatile organic compounds (VOCs) |
Exploration of Alternative Solvents and Reaction Media
The traditional synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) reaction between 1,4-dichloro-2-nitrobenzene and 1,4-diazepane (also known as homopiperazine). The choice of solvent is critical in SNAr reactions as it influences the reaction rate, yield, and purity of the product by stabilizing the charged intermediates. While common polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed, research into alternative, greener, and more efficient solvent systems is an active area of investigation.
Detailed research findings have highlighted the significant impact of the solvent on the outcome of N-arylation reactions. For instance, studies on analogous reactions have shown that the reaction rate can be significantly influenced by the solvent's ability to solvate the nucleophile and the Meisenheimer complex, the key intermediate in SNAr reactions.
Table 1: Effect of Solvents on a Model SNAr Reaction
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dimethylformamide (DMF) | 36.7 | 6 | 92 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 4 | 95 |
| Acetonitrile (MeCN) | 37.5 | 12 | 75 |
| Tetrahydrofuran (THF) | 7.6 | 24 | 40 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 7.0 | 24 | 45 |
| Water (with phase-transfer catalyst) | 80.1 | 8 | 85 |
This data is illustrative and based on a model reaction, not the specific synthesis of this compound.
The exploration of "green" solvents is a key trend in modern organic synthesis. Water, as a reaction medium for SNAr reactions, has been investigated, often in the presence of a phase-transfer catalyst to overcome the low solubility of the reactants. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as promising environmentally benign reaction media. Their ability to dissolve a wide range of reactants and stabilize charged intermediates can lead to enhanced reaction rates and yields.
Continuous Flow Synthesis and Automation in the Production of this compound
Continuous flow synthesis offers several advantages over traditional batch processing for the production of fine chemicals and pharmaceutical intermediates. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scale-up.
For the synthesis of this compound, a continuous flow process would typically involve pumping streams of the reactants, 1,4-dichloro-2-nitrobenzene and 1,4-diazepane, through a heated reactor coil or a packed-bed reactor. The short residence times and efficient mixing in microreactors can lead to higher yields and selectivities compared to batch reactions. Furthermore, the ability to handle hazardous reagents in a closed system significantly improves the safety profile of the synthesis.
While a specific, published continuous flow process for this compound is not available, the feasibility of such a process is strongly supported by successful implementations for structurally related N-aryl heterocycles. For example, the continuous flow synthesis of other N-arylated piperazines and diazepines has been reported, demonstrating the robustness of this technology.
The table below presents hypothetical, yet plausible, parameters for a continuous flow synthesis of the target compound, based on data from analogous systems.
Table 2: Illustrative Parameters for Continuous Flow Synthesis of this compound
| Parameter | Value |
|---|---|
| Reactor Type | Packed-bed with polymer-supported base |
| Reactor Volume | 10 mL |
| Temperature | 120 °C |
| Flow Rate (Reactant 1) | 0.5 mL/min (0.1 M in THF) |
| Flow Rate (Reactant 2) | 0.5 mL/min (0.12 M in THF) |
| Residence Time | 10 min |
| Pressure | 10 bar |
| Throughput | ~1.5 g/h |
This data is illustrative and based on analogous continuous flow N-arylation reactions.
Automation plays a crucial role in modern chemical synthesis, particularly in the context of library synthesis for drug discovery and process optimization. Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions, including different solvents, bases, temperatures, and reactant ratios, to identify the optimal parameters for the synthesis of this compound. These platforms, often integrated with in-line analytical techniques such as HPLC or MS, allow for high-throughput experimentation and data collection, significantly accelerating the development of robust and efficient synthetic protocols. The use of such automated systems can facilitate the generation of diverse libraries of N-aryl diazepane derivatives for further biological evaluation. frontiersin.orgmdpi.com
Mechanistic Investigations and Chemical Reactivity of 1 4 Chloro 2 Nitrophenyl 1,4 Diazepane
Elucidation of Reaction Mechanisms Involved in Diazepane Ring Transformations
The 1,4-diazepane ring, a saturated seven-membered heterocycle, can undergo various transformations, including ring-opening, ring-contraction, and functionalization at the second nitrogen atom. While specific studies on 1-(4-chloro-2-nitrophenyl)-1,4-diazepane are not extensively documented, the reactivity of the diazepane moiety can be inferred from the behavior of analogous N-aryl-1,4-diazepanes and related benzodiazepine (B76468) systems. semanticscholar.orgdoi.orgacs.orgresearchgate.net
Ring-opening reactions of 1,4-diazepanes can be initiated under specific conditions, often involving cleavage of the C-N bonds. For instance, treatment with strong reducing agents or certain catalysts can lead to the scission of the heterocyclic ring. The mechanism of such transformations can proceed via cationic or anionic intermediates, depending on the reagents employed. mdpi.com For N-aryl diazepanes, the stability of the aromatic ring can influence the propensity for ring-opening. In some cases, ring-opening can be followed by recyclization to form different heterocyclic systems.
Another potential transformation is the functionalization of the secondary amine at the 4-position of the diazepane ring. This nitrogen atom retains its nucleophilic character and can be alkylated, acylated, or arylated to introduce further substituents. The reactivity of this nitrogen will, however, be influenced by the electronic effects of the 1-aryl substituent.
It is also conceivable that under harsh conditions, the diazepane ring could undergo rearrangement or contraction to form more stable five- or six-membered rings, although such transformations would likely require significant energetic input. Studies on related azetidine-fused 1,4-benzodiazepines have shown that the diazepine (B8756704) ring can be formed through ring-opening reactions of a fused four-membered ring, highlighting the dynamic nature of these heterocyclic systems. mdpi.com
Reactivity Profile of the Nitrophenyl Moiety within this compound
The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group in the ortho position. libretexts.orglibretexts.org The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group, which significantly lowers the activation energy for the reaction.
The presence of the nitro group ortho to the chlorine atom provides substantial stabilization for the Meisenheimer complex, making the substitution reaction more favorable compared to an unsubstituted chlorobenzene. libretexts.orglibretexts.orgquora.com The diazepanyl substituent, being an amino group, is an electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. However, the powerful activating effect of the nitro group is expected to dominate.
A variety of nucleophiles can be employed to displace the chloride, including amines, alkoxides, and thiolates. The general reaction scheme is as follows:
Reaction with Amines: Leads to the formation of the corresponding N-substituted 2-nitroaniline (B44862) derivatives.
Reaction with Alkoxides: Results in the formation of 2-nitroaryl ethers.
Reaction with Thiolates: Yields 2-nitroaryl thioethers.
The regioselectivity of the substitution is directed by the position of the electron-withdrawing group. In this case, the nitro group at the 2-position strongly activates the chlorine at the 4-position for nucleophilic attack.
| Nucleophile | Expected Product | Reference for Reactivity |
|---|---|---|
| Ammonia (NH3) | 1-(4-Amino-2-nitrophenyl)-1,4-diazepane | cdnsciencepub.com |
| Sodium Methoxide (NaOCH3) | 1-(4-Methoxy-2-nitrophenyl)-1,4-diazepane | researchgate.net |
| Sodium Thiophenoxide (NaSPh) | 1-(4-(Phenylthio)-2-nitrophenyl)-1,4-diazepane | researchgate.net |
The nitro group of the 4-chloro-2-nitrophenyl moiety can be readily reduced to an amino group, providing a versatile handle for further functionalization. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. commonorganicchemistry.com
Catalytic hydrogenation is a common method for nitro group reduction. nih.govresearchgate.net Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are effective. However, a potential side reaction with these catalysts is hydrodehalogenation, where the chlorine atom is also removed. commonorganicchemistry.comgoogle.com The use of specific catalysts or reaction conditions can often minimize this side reaction. For instance, Raney nickel is sometimes preferred over Pd/C for substrates where dehalogenation is a concern. commonorganicchemistry.com
Alternative reduction methods that are often chemoselective for the nitro group in the presence of aryl halides include the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/AcOH) or tin(II) chloride (SnCl₂). commonorganicchemistry.com These methods are generally milder and less prone to causing dehalogenation. The reduction of the nitro group leads to the formation of 1-(2-amino-4-chlorophenyl)-1,4-diazepane, a valuable intermediate for the synthesis of other heterocyclic compounds.
| Reagent | Expected Product | Potential for Dehalogenation | Reference |
|---|---|---|---|
| H₂, Pd/C | 1-(2-Amino-4-chlorophenyl)-1,4-diazepane | High | commonorganicchemistry.com |
| H₂, Raney Ni | 1-(2-Amino-4-chlorophenyl)-1,4-diazepane | Lower than Pd/C | commonorganicchemistry.com |
| Fe, HCl | 1-(2-Amino-4-chlorophenyl)-1,4-diazepane | Low | commonorganicchemistry.com |
| SnCl₂, HCl | 1-(2-Amino-4-chlorophenyl)-1,4-diazepane | Low | commonorganicchemistry.com |
| Sodium Sulfide (Na₂S) | 1-(2-Amino-4-chlorophenyl)-1,4-diazepane | Low | commonorganicchemistry.com |
Conformational Dynamics and Inversion Barriers of the 1,4-Diazepane Ring in this compound
For N,N'-disubstituted 1,4-diazepanes, NMR spectroscopy, X-ray crystallography, and molecular modeling studies have shown that they often exist in a low-energy twist-boat conformation, sometimes stabilized by intramolecular interactions. nih.gov In the case of this compound, the bulky and electronically demanding aryl substituent at the N-1 position is expected to have a significant impact on the conformational equilibrium.
The presence of the large 4-chloro-2-nitrophenyl group will likely favor conformations where this group occupies a pseudo-equatorial position to minimize steric hindrance. The ring inversion barrier for the diazepane ring in this compound is expected to be influenced by the steric bulk of the substituent. Larger substituents generally lead to higher inversion barriers. While specific experimental data for this compound is not available, studies on related benzodiazepines have shown that the ring inversion barriers can be in the range of 10-20 kcal/mol. researchgate.net
Electronic and Steric Effects of the 4-Chloro-2-nitrophenyl Substituent on Diazepane Reactivity
The 4-chloro-2-nitrophenyl substituent exerts significant electronic and steric effects that modulate the reactivity of the 1,4-diazepane ring.
Electronic Effects: The 4-chloro-2-nitrophenyl group is strongly electron-withdrawing due to the combined inductive and resonance effects of the nitro group and the inductive effect of the chlorine atom. This electron-withdrawing nature has a profound impact on the basicity and nucleophilicity of the nitrogen atoms in the diazepane ring.
N-1 Nitrogen: The nitrogen atom directly attached to the aryl ring (N-1) is significantly less basic and nucleophilic due to the delocalization of its lone pair into the electron-deficient aromatic ring. This makes reactions at this nitrogen, such as protonation or alkylation, less favorable.
N-4 Nitrogen: The basicity and nucleophilicity of the N-4 nitrogen are also reduced, albeit to a lesser extent, through the inductive effect of the N-1-aryl group. This attenuation of reactivity at N-4 is an important consideration for any planned functionalization at this position.
Steric Effects: The 4-chloro-2-nitrophenyl group is sterically demanding. This steric bulk can hinder the approach of reagents to both the diazepane ring and the aromatic ring itself.
Reactivity of the Diazepane Ring: The bulky substituent can influence the regioselectivity of reactions involving the diazepane ring, potentially shielding one face of the ring from attack.
Reactivity of the Aromatic Ring: While the electronic effects dominate the reactivity of the aromatic ring in nucleophilic aromatic substitution, the steric hindrance from the diazepane ring and the ortho-nitro group can influence the rate of reaction.
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Computational and Theoretical Chemistry Studies of 1 4 Chloro 2 Nitrophenyl 1,4 Diazepane
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)
In the absence of specific studies, a general approach to predicting such parameters would involve:
NMR Chemical Shift Prediction: Computational models, including machine learning approaches and quantum mechanical calculations, are used to predict 1H and 13C NMR chemical shifts. rsc.orgnih.gov For 1-(4-Chloro-2-nitrophenyl)-1,4-diazepane, this would involve calculating the magnetic shielding tensors for each nucleus in its optimized geometry. The accuracy of these predictions would be benchmarked against experimental data if available.
IR Frequencies Calculation: Theoretical IR spectra are typically computed by performing a frequency calculation on the optimized molecular structure. This provides information on the vibrational modes of the molecule, corresponding to stretching and bending of bonds. For the target molecule, characteristic peaks for the C-Cl, N-O (from the nitro group), C-N, and C-H bonds would be of particular interest.
UV-Vis Transitions Computation: Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, these calculations would identify the key electronic transitions, likely involving the nitrophenyl chromophore.
Without dedicated computational studies on this compound, any presentation of data would be purely hypothetical. For illustrative purposes, a generic format for such data is presented below.
Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: These values are for illustrative purposes only and are not based on actual computational results for this specific molecule.)
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 8.0 |
| Diazepane CH2-N | 3.0 - 4.0 |
| Diazepane CH2 | 1.8 - 2.5 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-NO2 | 140 - 150 |
| Aromatic C-N | 145 - 155 |
Table 2: Hypothetical Predicted Key IR Frequencies for this compound (Note: These values are for illustrative purposes only and are not based on actual computational results for this specific molecule.)
| Functional Group | Predicted Wavenumber (cm-1) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| N-O Asymmetric Stretch | 1500 - 1550 |
| N-O Symmetric Stretch | 1330 - 1370 |
| C-N Stretch | 1100 - 1300 |
| C-Cl Stretch | 700 - 800 |
Table 3: Hypothetical Predicted UV-Vis Transitions for this compound (Note: These values are for illustrative purposes only and are not based on actual computational results for this specific molecule.)
| Transition Type | Predicted λmax (nm) |
| π → π | 250 - 280 |
| n → π | 320 - 360 |
Computational Insights into Reaction Pathways and Transition State Geometries
Computational chemistry also provides profound insights into reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation barriers. nih.gov For derivatives of 1,4-diazepane, studies have explored various synthetic routes, such as reductive amination and N-alkylation. nih.govresearchgate.net
A computational investigation into the reaction pathways involving this compound could focus on:
Synthesis: The formation of this compound likely involves the nucleophilic aromatic substitution of a di-halogenated nitrobenzene (B124822) with 1,4-diazepane. Computational studies could model this reaction to determine the most likely mechanism (e.g., SNAr), calculate the activation energy, and analyze the geometry of the transition state.
Further Reactions: The reactivity of the diazepane ring and the nitro group could be explored. For instance, the reduction of the nitro group to an amine is a common transformation. Computational modeling could predict the feasibility of this reaction under various conditions and identify potential intermediates.
As with spectroscopic data, a lack of specific research on this compound means that any detailed discussion of its reaction pathways and transition state geometries would be speculative.
Advanced Analytical and Structural Elucidation Techniques for 1 4 Chloro 2 Nitrophenyl 1,4 Diazepane Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a synthesized compound. For 1-(4-Chloro-2-nitrophenyl)-1,4-diazepane (C₁₁H₁₄ClN₃O₂), HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. nih.gov The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.
Beyond molecular formula confirmation, electron impact (EI) or collision-induced dissociation (CID) mass spectrometry reveals the compound's fragmentation pathways. This data offers valuable structural insights by showing how the molecule breaks apart. For this compound, key fragmentation events would be expected to involve the cleavage of the diazepine (B8756704) ring and losses of substituents from the aromatic ring. researchgate.net
Expected Fragmentation Pathways:
Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da).
Diazepine ring cleavage: The seven-membered ring can undergo various cleavages, leading to characteristic fragment ions. For instance, the loss of an ethylene (B1197577) group (C₂H₄, 28 Da) or a propylamino radical (C₃H₇N, 57 Da) from the ring are plausible pathways.
Formation of the chloronitrophenyl cation: Cleavage of the C-N bond connecting the phenyl and diazepine rings could generate a stable [C₆H₃ClNO₂]⁺ ion.
| Fragment Ion | Proposed Structure | Calculated m/z (for ³⁵Cl) |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₅ClN₃O₂⁺ | 256.0847 |
| [M-NO₂]⁺ | C₁₁H₁₄ClN₂⁺ | 210.0894 |
| [C₆H₃ClNO₂]⁺ | Chloronitrophenyl cation | 155.9852 |
| [C₅H₁₁N₂]⁺ | Diazepane fragment | 99.0917 |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR) for Comprehensive Structural Assignment
While 1D NMR provides initial information on the types and numbers of protons and carbons, 2D NMR techniques are essential for unambiguously assigning the complete chemical structure of this compound. libretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that identify protons that are close to each other in space, regardless of whether they are connected by bonds. columbia.edu This information is crucial for determining the molecule's preferred conformation in solution.
For this compound, the seven-membered diazepine ring is flexible and can adopt several conformations, such as a chair or boat form. researchgate.net NOESY or ROESY experiments can help elucidate the dominant conformation. For instance, observing a cross-peak between the aromatic proton at position 3 of the phenyl ring and protons on the C7 methylene (B1212753) group of the diazepine ring would indicate a specific spatial orientation of the phenyl group relative to the diazepine ring. The choice between NOESY and ROESY depends on the molecule's size; ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.eduresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental experiments for establishing the carbon framework of a molecule. columbia.edu
HSQC: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. For this compound, the HSQC spectrum would show cross-peaks connecting the protons of the three aromatic CH groups and the four methylene (CH₂) groups of the diazepine ring to their respective carbon signals. libretexts.org
HMBC: This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is particularly vital for identifying quaternary (non-protonated) carbons. In this molecule, the HMBC spectrum is essential for assigning the three quaternary carbons of the aromatic ring (C1, C2, and C4). For example, the proton at C3 would show a three-bond correlation to the carbon bearing the chlorine atom (C4) and a two-bond correlation to the carbon bearing the nitro group (C2). Similarly, protons on the C2 and C7 positions of the diazepine ring would show correlations to the aromatic C1 carbon, confirming the point of attachment.
| Proton(s) | Correlated Quaternary Carbon(s) | Number of Bonds |
|---|---|---|
| H3 (Aromatic) | C1, C4 | ²J, ³J |
| H5 (Aromatic) | C1, C4 | ³J, ²J |
| H6 (Aromatic) | C1, C2 | ²J, ³J |
| H2, H7 (Diazepane) | C1 (Aromatic) | ³J |
X-Ray Crystallography for Determination of Solid-State Molecular Architecture
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule in its solid state.
The crystal structure of this compound would reveal the exact conformation of the seven-membered diazepine ring. Based on studies of similar 1,4-diazepane systems, a chair or twist-chair conformation is likely. nih.govmdpi.com Analysis of the torsion angles within the ring precisely defines its puckering. Furthermore, the torsion angle between the plane of the phenyl ring and the diazepine ring is a key structural parameter, indicating the degree of twist of the N-aryl bond. acs.org
| Atoms Defining Torsion Angle | Hypothetical Angle (°) |
|---|---|
| N1-C7-C6-C5 | -75.2 |
| C7-C6-C5-N4 | +50.1 |
| C6-C5-N4-C3 | +48.9 |
| C5-N4-C3-C2 | -73.8 |
| C(Aromatic)-C1-N1-C2 | +135.0 |
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. ias.ac.in For this compound, several types of interactions would be expected to dictate the crystal packing:
Hydrogen Bonding: The secondary amine (N-H) in the diazepine ring can act as a hydrogen bond donor, potentially forming N-H···O interactions with the oxygen atoms of the nitro group on an adjacent molecule. iucr.org
π-π Stacking: The electron-deficient nitrophenyl rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice. uned.es
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Preferences
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule and providing insights into its conformational landscape. These techniques probe the vibrational energy levels of a molecule, which are unique and act as a molecular "fingerprint."
For this compound, FT-IR and Raman spectroscopy are instrumental in confirming the presence of its key structural features. The spectra would be characterized by absorption bands and scattering peaks corresponding to the vibrations of the nitro group, the aromatic ring, the C-Cl bond, and the diazepane ring system.
Key Functional Group Vibrations:
Nitro Group (NO₂): The nitro group is strongly infrared and Raman active, typically exhibiting two prominent stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In nitroaromatic compounds, these are generally observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The exact positions can be influenced by the electronic effects of other substituents on the aromatic ring.
Aromatic Ring (C=C and C-H): The benzene (B151609) ring gives rise to several characteristic vibrations. C=C stretching vibrations within the ring are typically found in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring (1,2,4-trisubstituted in this case) influences the intensity and position of these bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the aryl-nitrogen bond (Ar-N) is expected in the 1200-1350 cm⁻¹ range. The C-N stretching within the diazepane ring will also contribute to the spectra in the fingerprint region.
C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the 700-800 cm⁻¹ region, though its intensity can be variable.
Aliphatic C-H and N-H Stretching: The CH₂ groups of the diazepane ring will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range. The secondary amine (N-H) in the diazepane ring would exhibit a stretching vibration, typically around 3300-3500 cm⁻¹, which can be broadened due to hydrogen bonding.
Conformational Preferences:
The seven-membered diazepane ring is flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. Research on similar N,N-disubstituted-1,4-diazepane systems has shown that they can exist in low-energy twist-boat conformations, sometimes stabilized by intramolecular interactions like π-stacking. semanticscholar.org The specific vibrational modes, particularly in the low-frequency region of the Raman spectrum, can be sensitive to these conformational changes. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), the most stable conformer(s) in the solid state or in solution can be inferred.
Below is an interactive table summarizing the expected characteristic vibrational frequencies for this compound based on data for analogous compounds.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |
| N-H Stretch (Diazepane) | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| Nitro Group (Asymmetric Stretch) | 1500 - 1570 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| Nitro Group (Symmetric Stretch) | 1300 - 1370 | FT-IR, Raman |
| Aryl C-N Stretch | 1200 - 1350 | FT-IR, Raman |
| C-Cl Stretch | 700 - 800 | FT-IR, Raman |
Chiral Chromatography for Enantiomeric Purity Assessment and Resolution (if applicable to chiral analogues or synthetic intermediates)
Chirality is a critical consideration in medicinal chemistry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. While this compound itself is not chiral, the introduction of a substituent on the diazepane ring or the presence of atropisomerism could render its derivatives chiral. Atropisomerism can occur in substituted biaryl systems where rotation around the single bond is restricted, potentially leading to stable, separable enantiomers. For a molecule like this compound, restricted rotation around the N-aryl bond could potentially lead to atropisomers, although this is less common than in carbon-carbon biaryl systems.
Should a chiral analogue of this compound be synthesized, or if a chiral intermediate is used in its synthesis, chiral chromatography would be the definitive method for assessing enantiomeric purity and for preparative-scale separation of the enantiomers.
Principles of Chiral Chromatography:
Chiral chromatography separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive. This technique is most commonly performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The "three-point interaction model" is a conceptual framework often used to explain chiral recognition, where at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP are necessary for separation, with at least one of these interactions being stereoselective.
Application to Diazepane Derivatives:
The chiral separation of various benzodiazepine (B76468) and diazepane derivatives is well-documented. aip.orgscielo.org.mx Common CSPs used for this class of compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support), Pirkle-type phases, and protein-based columns. aip.org
For a hypothetical chiral derivative of this compound, a method development strategy would involve screening a variety of CSPs and mobile phase conditions to achieve baseline resolution of the enantiomers.
Data Interpretation:
A successful chiral separation would result in two distinct peaks in the chromatogram, each corresponding to one of the enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee), a measure of the purity of the chiral sample.
The following interactive table illustrates a hypothetical chiral HPLC separation for a chiral analogue of this compound.
| Parameter | Value |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This data, while hypothetical, demonstrates the type of information obtained from a chiral chromatography experiment, which is essential for the development of single-enantiomer drugs and for understanding the stereochemical aspects of synthetic pathways.
Chemical Applications and Utility of 1 4 Chloro 2 Nitrophenyl 1,4 Diazepane and Its Derivatives
Role as a Versatile Synthetic Intermediate in the Preparation of Complex Organic Molecules
The structure of 1-(4-chloro-2-nitrophenyl)-1,4-diazepane lends itself to a variety of synthetic transformations, positioning it as a potentially versatile intermediate in organic synthesis. The 1,4-diazepane moiety is a common feature in biologically active compounds, and methods for its synthesis and functionalization are well-established nih.govnih.govresearchgate.netsemanticscholar.orgdntb.gov.ua.
The "4-chloro-2-nitrophenyl" portion of the molecule offers several avenues for chemical modification:
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation opens up a wide array of subsequent reactions, such as diazotization, amide bond formation, and the synthesis of various nitrogen-containing heterocycles.
Nucleophilic Aromatic Substitution: The chlorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles. This allows for the introduction of a diverse range of functional groups at this position.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These powerful methods enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex molecular architectures mdpi.comnih.govnsf.govnih.govresearchgate.netsemanticscholar.org.
While direct examples of the use of this compound in the synthesis of complex molecules are not readily found in the literature, the known reactivity of its constituent functional groups suggests its potential as a valuable starting material. For instance, derivatives of 1,4-diazepane have been utilized in the synthesis of various heterocyclic systems with potential biological activity nih.govmdpi.comresearchgate.net.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Functional Group |
| Nitro Group | Reduction | Amine |
| Chloro Group | Nucleophilic Aromatic Substitution | Ether, Amine, Thioether, etc. |
| Chloro Group | Palladium-Catalyzed Cross-Coupling | Biaryl, Alkene, Arylamine, etc. |
| Diazepine (B8756704) N-H | Acylation, Alkylation, Arylation | Amide, Substituted Amine |
Exploration in Materials Science: Potential as a Monomer or Component in Functional Polymer Chemistry (non-biological applications)
There is no specific research available on the use of this compound as a monomer or component in functional polymer chemistry for non-biological applications. However, its bifunctional nature, possessing two secondary amine groups within the diazepine ring, suggests its potential as a monomer for polymerization reactions.
Diamines are common building blocks for the synthesis of polyamides and polyimides, which are classes of high-performance polymers with excellent thermal and mechanical properties nih.govvt.edursc.orgresearchgate.net. The general scheme for the synthesis of polyamides involves the condensation of a diamine with a diacid or its derivative.
The presence of the "4-chloro-2-nitrophenyl" substituent could impart specific properties to the resulting polymers. For example, the nitro group could be used for post-polymerization modification, or the polar nature of the substituent could influence the polymer's solubility and thermal characteristics. The synthesis of polyamides from various diamines and diols has been reported, highlighting the versatility of this approach nih.gov.
Further research would be necessary to explore the polymerization of this compound and to characterize the properties of the resulting polymers for potential applications in materials science.
Applications in Coordination Chemistry: Investigation as a Ligand in Metal Complexes (non-biological catalysis or material science)
Specific studies on the use of this compound as a ligand in metal complexes for non-biological catalysis or material science are not documented in the available literature. Nevertheless, the 1,4-diazepane scaffold is a known bidentate ligand, capable of coordinating to a variety of metal centers through its two nitrogen atoms.
The coordination chemistry of diazepine-based ligands has been explored, and their metal complexes have shown applications in catalysis nih.gov. The nature of the substituent on the diazepine ring can significantly influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity.
The "4-chloro-2-nitrophenyl" group in the title compound could modulate the ligand's properties in several ways:
Electronic Effects: The electron-withdrawing nature of the nitro and chloro groups would decrease the electron density on the nitrogen atoms of the diazepine ring, potentially affecting the stability and reactivity of the corresponding metal complexes.
Steric Hindrance: The bulky phenyl group could create a specific steric environment around the metal center, which could be exploited to achieve selectivity in catalytic reactions.
Additional Coordination Sites: The nitro group itself can act as a coordination site for certain metal ions, potentially leading to the formation of multinuclear complexes or materials with interesting structural and electronic properties.
While speculative, metal complexes of this compound could be investigated for their potential in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions.
Design and Synthesis of Novel Scaffolds for Chemical Probe Development in Synthetic Methodology
There is no direct evidence of this compound being used in the design and synthesis of novel scaffolds for chemical probe development. However, the structural features of the molecule make it an interesting candidate for such applications.
Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent probes, in particular, are powerful tools for visualizing biological processes in real-time rsc.orgresearchgate.netcolumbia.edursc.org. The design of a fluorescent probe typically involves a fluorophore (a light-emitting unit) and a recognition element that interacts with the target of interest.
The "4-chloro-2-nitrophenyl" moiety is a well-known quenching group in the design of "turn-on" fluorescent probes nih.gov. In such probes, the fluorescence of a nearby fluorophore is quenched by the nitroaromatic group. Upon reaction with a specific analyte, the quenching group is cleaved or transformed, leading to a restoration of fluorescence.
Therefore, this compound could serve as a scaffold for developing fluorescent probes. The diazepine ring could be functionalized with a fluorophore, and the "4-chloro-2-nitrophenyl" group would act as the quencher and recognition site. For example, the reactivity of the chloro or nitro group could be exploited to design probes for specific nucleophiles or reducing agents. The development of such probes would be a novel application of this compound in the field of chemical biology and synthetic methodology researchgate.netnih.gov.
Derivatization Strategies and Analogue Synthesis for 1 4 Chloro 2 Nitrophenyl 1,4 Diazepane
Systematic Modification of the Nitrophenyl Moiety
The 4-chloro-2-nitrophenyl group is a key pharmacophore that can be systematically altered to modulate the electronic and steric properties of the molecule.
The aromatic ring of 1-(4-chloro-2-nitrophenyl)-1,4-diazepane offers positions for the introduction of various substituents to probe their effect on biological activity. While the existing chloro and nitro groups dictate the initial reactivity, further substitutions can be achieved through electrophilic aromatic substitution reactions, contingent on the directing effects of the present groups. However, a more common and controlled approach involves the synthesis of analogues from variously substituted anilines or nitrobenzenes that are then coupled with the 1,4-diazepane ring.
Potential modifications could include the introduction of electron-donating groups (e.g., methoxy, methyl) or additional electron-withdrawing groups (e.g., trifluoromethyl, cyano) at available positions on the phenyl ring. The synthesis of such analogues would typically start from a different substituted nitrobenzene (B124822) precursor. For instance, replacing the 4-chloro substituent with other halogens (fluoro, bromo) or with alkyl or alkoxy groups can provide insight into the role of this position in molecular interactions.
Table 1: Potential Analogues via Substitution on the Aromatic Ring
| R1 | R2 | R3 | R4 |
| H | Cl | NO2 | H |
| H | F | NO2 | H |
| H | Br | NO2 | H |
| H | CH3 | NO2 | H |
| H | OCH3 | NO2 | H |
| Cl | H | NO2 | H |
| F | H | NO2 | H |
| H | Cl | NO2 | F |
This table represents hypothetical analogues to illustrate potential diversity.
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical space of accessible analogues.
The most common transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting aniline derivative, 2-amino-4-chloro-1-(1,4-diazepan-1-yl)benzene, serves as a versatile intermediate for further derivatization.
The newly formed amino group can undergo a wide range of reactions:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups.
Table 2: Derivatives from Transformation of the Nitro Group
| Original Functional Group | Reagents | Resulting Functional Group | Example Derivative Name |
| -NO2 | SnCl2, HCl | -NH2 | 2-Amino-4-chloro-1-(1,4-diazepan-1-yl)benzene |
| -NH2 | Acetyl chloride | -NHCOCH3 | N-(2-(1,4-Diazepan-1-yl)-5-chlorophenyl)acetamide |
| -NH2 | Benzenesulfonyl chloride | -NHSO2Ph | N-(2-(1,4-Diazepan-1-yl)-5-chlorophenyl)benzenesulfonamide |
| -NH2 | NaNO2, HCl then CuCN | -CN | 2-(1,4-Diazepan-1-yl)-5-chlorobenzonitrile |
Chemical Modifications of the 1,4-Diazepane Heterocycle
The 1,4-diazepane ring contains a secondary amine that is a prime site for chemical modification, allowing for the introduction of a wide array of substituents.
The secondary amine at the 4-position of the diazepine (B8756704) ring is nucleophilic and can be readily functionalized.
Alkylation: This can be achieved by reacting this compound with various alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is another effective method for introducing alkyl groups. These strategies allow for the incorporation of small alkyl chains, substituted benzyl groups, or other cyclic systems. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines has been reported through a one-pot synthesis involving carbonyl amine condensation followed by reductive amination nih.gov.
Acylation: The secondary amine can be acylated using acyl chlorides or anhydrides to form amides. This introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. A diverse range of acyl groups, from simple acetyl groups to more complex aromatic or heterocyclic acyl moieties, can be appended.
Table 3: Potential Derivatives via N-4 Position of the Diazepane Ring
| Reagent | Reaction Type | Resulting Functional Group at N-4 |
| Methyl iodide | Alkylation | -CH3 |
| Benzyl bromide | Alkylation | -CH2Ph |
| Acetyl chloride | Acylation | -COCH3 |
| Benzoyl chloride | Acylation | -COPh |
| Formaldehyde, NaBH(OAc)3 | Reductive Amination | -CH3 |
Modification of the core heterocyclic structure through ring expansion or contraction represents a more complex synthetic challenge but can lead to novel scaffolds.
Ring Expansion: While specific examples for this compound are not detailed in the literature, general methodologies for diazepine ring expansion exist. For instance, reactions involving nitrene intermediates have been shown to lead to ring expansion products in other heterocyclic systems doaj.org. Another approach could involve the synthesis of precursors that undergo intramolecular cyclization to form a larger ring system. The expansion of the diazepine heterocyclic space has been achieved through sequential Knoevenagel condensation and intramolecular aza-Wittig reactions rsc.org.
Ring Contraction: Ring contraction of a 1,4-diazepane is less common. However, theoretical pathways could involve photochemical rearrangements or specific oxidative cleavage followed by recyclization. Such transformations would fundamentally alter the scaffold and are subjects of advanced synthetic exploration.
Stereochemical Aspects in the Derivatization of this compound
The 1,4-diazepane ring is a flexible seven-membered ring that can exist in various conformations, typically a twist-chair conformation. While this compound itself is achiral, the introduction of a substituent on the diazepine ring can create a stereocenter, leading to the formation of enantiomers.
For instance, if a substituent is introduced at one of the carbon atoms of the diazepine ring, this would create a chiral center. The synthesis of such derivatives would either result in a racemic mixture, requiring subsequent resolution, or could be achieved through asymmetric synthesis using chiral starting materials or catalysts. Chiral 1,4-diazepanes can be synthesized via asymmetric reductive amination researchgate.net.
Furthermore, the introduction of bulky substituents on the nitrogen atom at the 4-position can influence the conformational equilibrium of the diazepine ring, which may have implications for its biological activity. The stereochemistry of the substituents can play a crucial role in the interaction of these molecules with their biological targets.
Construction of Compound Libraries for Chemical Space Exploration based on the 1,4-Diazepane Scaffold
The exploration of chemical space around a core scaffold is a cornerstone of modern drug discovery. The 1,4-diazepane ring system, with its inherent three-dimensional character and multiple points for diversification, serves as an excellent foundation for the construction of compound libraries. These libraries, collections of structurally related compounds, are instrumental in screening for biological activity and establishing structure-activity relationships (SAR).
The synthesis of compound libraries based on the 1,4-diazepane scaffold can be achieved through various strategies, including parallel synthesis and combinatorial chemistry. These approaches enable the rapid generation of a multitude of derivatives from a common intermediate. In the context of this compound, the secondary amine within the diazepine ring, the reactive nitro group, and the chloro-substituent on the phenyl ring offer key handles for derivatization.
Derivatization Strategies for Library Synthesis:
A primary strategy for building a library from the this compound scaffold involves the functionalization of the secondary amine at the 4-position of the diazepine ring. This can be readily achieved through a variety of well-established chemical transformations, allowing for the introduction of diverse chemical functionalities.
N-Alkylation: Reaction with a diverse set of alkyl halides or other alkylating agents introduces a wide range of alkyl and substituted alkyl groups.
N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation with various aryl halides can be employed to introduce different aromatic and heteroaromatic moieties.
Acylation: Treatment with a library of carboxylic acids, acid chlorides, or sulfonyl chlorides yields a corresponding library of amides and sulfonamides.
Reductive Amination: Reaction with a diverse panel of aldehydes or ketones in the presence of a reducing agent affords a wide array of N-substituted derivatives.
Further diversity can be introduced by leveraging the reactivity of the substituents on the phenyl ring. The nitro group can be reduced to an amine, which then serves as a new point for derivatization through reactions such as acylation, sulfonylation, or diazotization followed by substitution. The chloro group can also be a site for nucleophilic aromatic substitution or cross-coupling reactions under specific conditions, further expanding the chemical space of the library.
Research Findings in Analogue Synthesis:
While specific research detailing the construction of large combinatorial libraries originating directly from this compound is not extensively documented in publicly available literature, the synthesis of analogous structures highlights the feasibility of such endeavors. For instance, the synthesis of various N-arylpiperazines and related diazepanes for different therapeutic targets demonstrates the robustness of the synthetic methodologies that would be employed for library construction.
Studies on the synthesis of urapil and its analogues, which share the N-aryl-cyclic diamine motif, provide valuable insights into the synthetic routes applicable to the derivatization of this compound. researchgate.netresearchgate.netnih.gov These syntheses often involve the coupling of an N-arylpiperazine or a similar cyclic diamine with a side chain, a strategy directly translatable to the parallel synthesis of a library of this compound derivatives.
The following table illustrates a hypothetical library of compounds that could be generated from this compound using common derivatization reactions.
| Compound ID | R Group at N-4 | Derivatization Reaction |
| A-001 | -CH₃ | N-Alkylation |
| A-002 | -CH₂CH₂OH | N-Alkylation |
| A-003 | -C(O)CH₃ | Acylation |
| A-004 | -C(O)Ph | Acylation |
| A-005 | -SO₂CH₃ | Sulfonylation |
| A-006 | -CH₂-Ph | Reductive Amination |
| A-007 | -Ph | N-Arylation |
| A-008 | -CH₂(4-pyridyl) | Reductive Amination |
The generation of such focused libraries around the this compound scaffold allows for a systematic investigation of how different substituents at the N-4 position influence biological activity. High-throughput screening of these libraries against various biological targets can rapidly identify hit compounds for further optimization in drug discovery programs.
Future Research Directions and Challenges in 1 4 Chloro 2 Nitrophenyl 1,4 Diazepane Chemistry
Identification of Unexplored Synthetic Routes and Innovative Methodologies
The conventional synthesis of 1-(4-Chloro-2-nitrophenyl)-1,4-diazepane likely involves a nucleophilic aromatic substitution (SNAr) reaction between 1,2-dichloro-4-nitrobenzene and 1,4-diazepane. While effective, this approach may be limited in terms of substrate scope and reaction conditions. Future research should focus on exploring and developing novel synthetic strategies that offer improved efficiency, selectivity, and sustainability.
Unexplored Synthetic Avenues:
Palladium-Catalyzed Cross-Coupling Reactions: The use of palladium catalysts has revolutionized the formation of carbon-nitrogen bonds. Methodologies such as the Buchwald-Hartwig amination could be adapted for the synthesis of N-aryl diazepanes. mdpi.com Investigating the coupling of 1,4-diazepane with 4-chloro-2-nitrophenyl halides or triflates in the presence of a suitable palladium catalyst and ligand could provide a versatile and high-yielding alternative to traditional SNAr reactions.
Heteropolyacid Catalysis: Keggin-type heteropolyacids (HPAs) have demonstrated significant catalytic activity in the synthesis of various heterocyclic compounds, including 1,4-diazepine derivatives. nih.gov These catalysts are known for their strong Brønsted acidity and ability to promote reactions under mild conditions. nih.gov Exploring the use of HPAs in the condensation reactions leading to the formation of the diazepine (B8756704) ring or in the direct arylation of 1,4-diazepane could lead to more environmentally friendly and efficient synthetic protocols. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of benzodiazepine (B76468) derivatives. nih.gov A comparative study between conventional heating and microwave-assisted synthesis for this compound could reveal significant advantages in terms of reaction time and energy consumption. nih.gov
Innovative Methodologies:
The development of one-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates would be a significant advancement. For instance, a one-pot procedure involving the in-situ formation of a reactive intermediate followed by its reaction with 1,4-diazepane could streamline the synthesis and reduce waste.
| Synthetic Route | Potential Advantages | Key Challenges |
| Palladium-Catalyzed Cross-Coupling | High yields, broad substrate scope, mild reaction conditions | Catalyst cost and sensitivity, ligand optimization |
| Heteropolyacid Catalysis | Environmentally friendly, high atom economy, reusable catalyst | Catalyst stability, optimization of reaction conditions |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | Scale-up limitations, potential for side reactions |
Advanced Spectroscopic Characterization of Transient Intermediates in Reactions
A thorough understanding of reaction mechanisms necessitates the detection and characterization of transient intermediates. In the synthesis and subsequent transformations of this compound, intermediates such as Meisenheimer complexes in SNAr reactions are likely to be formed. nih.gov The direct observation of these fleeting species is challenging but crucial for a complete mechanistic picture.
Applicable Spectroscopic Techniques:
Time-Resolved Spectroscopy: Techniques such as flash photolysis and stopped-flow spectroscopy can be employed to study the kinetics of fast reactions and detect short-lived intermediates. By monitoring changes in the UV-Vis absorption spectrum over very short timescales, it may be possible to identify and characterize species that are not observable under standard reaction conditions.
Low-Temperature NMR Spectroscopy: Cooling the reaction mixture to very low temperatures can significantly slow down reaction rates, allowing for the detection and structural elucidation of otherwise unstable intermediates by Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify intermediates present in the reaction mixture by analyzing the mass-to-charge ratio of the ions.
Deeper Mechanistic Understanding of Key Chemical Transformations
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the electron-withdrawing nitro group, the chloro substituent on the aromatic ring, and the nucleophilic diazepine moiety. A deeper understanding of the mechanisms of its key transformations is essential for controlling reaction outcomes and designing new reactions.
Key Mechanistic Questions:
Nucleophilic Aromatic Substitution (SNAr): The formation of this compound is a classic example of an SNAr reaction. While the general mechanism involving the formation of a Meisenheimer intermediate is well-established, the specific kinetics and the influence of the diazepine ring's conformation on the reaction rate and regioselectivity warrant further investigation. nih.gov Computational studies could provide valuable insights into the transition state and the stability of the intermediate. nih.gov
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. Investigating the mechanism of this reduction under various conditions (e.g., catalytic hydrogenation, metal-mediated reduction) will be important for developing selective and efficient methods for the synthesis of new derivatives.
Reactions of the Diazepine Ring: The secondary amine in the 1,4-diazepane ring can undergo a variety of reactions, including acylation, alkylation, and condensation. A detailed mechanistic study of these reactions will be crucial for the controlled synthesis of a diverse library of compounds based on this scaffold.
Computational Studies on Excited States and Photochemical Reactivity
Nitroaromatic compounds are known for their interesting photochemical properties, which are governed by the nature of their electronically excited states. rsc.orgrsc.org Computational chemistry provides a powerful tool to investigate these properties and predict the photochemical reactivity of this compound.
Areas for Computational Investigation:
Excited State Dynamics: Using time-dependent density functional theory (TD-DFT) and other advanced computational methods, the nature of the low-lying singlet and triplet excited states can be determined. rsc.org This will provide insights into the potential for photochemical reactions, such as photocleavage or photosubstitution.
Intersystem Crossing and Photodissociation: Nitroaromatic compounds can undergo efficient intersystem crossing from the singlet to the triplet manifold. rsc.org Computational studies can elucidate the pathways for these processes and also explore the possibility of nitric oxide photodissociation, a characteristic reaction of some nitroaromatics. rsc.org
Solvent Effects: The polarity of the solvent can have a significant impact on the excited-state properties and photochemical reactivity of a molecule. Computational models that include explicit solvent molecules can provide a more accurate description of these effects.
| Computational Method | Information Gained |
| Time-Dependent Density Functional Theory (TD-DFT) | Excited state energies, oscillator strengths, character of electronic transitions |
| Trajectory Surface Hopping (TSH) | Non-adiabatic dynamics, intersystem crossing rates, photochemical reaction pathways |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Effects of solvent and environment on excited state properties |
Integration with Automated Synthesis and Machine Learning for Accelerated Discovery and Optimization
The fields of automated synthesis and machine learning are poised to revolutionize the process of chemical discovery and development. beilstein-journals.orgpreprints.org Integrating these technologies into the study of this compound chemistry could significantly accelerate the discovery of new derivatives with desired properties and the optimization of their synthetic routes.
Potential Applications:
High-Throughput Experimentation (HTE): Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of this compound and its derivatives. nih.gov
Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on data from HTE to build predictive models that can identify the optimal reaction conditions with a minimal number of experiments. beilstein-journals.orgmdpi.com These algorithms can navigate complex, multi-dimensional parameter spaces to find global optima. beilstein-journals.org
AI-Driven Retrosynthesis: Artificial intelligence platforms can be used to propose novel and efficient synthetic routes to target derivatives of this compound. preprints.org These tools can analyze vast databases of chemical reactions to identify the most promising synthetic strategies. preprints.org
Q & A
Q. What are the recommended synthetic routes and purification methods for 1-(4-Chloro-2-nitrophenyl)-1,4-diazepane?
The compound can be synthesized via nucleophilic substitution reactions, where the nitro and chloro substituents on the aromatic ring facilitate regioselective coupling with diazepane precursors. Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted intermediates. Crystallization in polar aprotic solvents (e.g., ethanol or acetonitrile) may further enhance purity. Characterization via H/C NMR and HPLC is critical to confirm structural integrity .
Q. How should researchers characterize the physicochemical properties of this compound?
Key characterization methods include:
- Spectroscopy : NMR for structural elucidation, FT-IR to confirm functional groups (e.g., nitro and diazepane rings).
- Chromatography : HPLC or UPLC with UV detection to assess purity (>95% is typical for research-grade material).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are advised to determine storage requirements .
Advanced Research Questions
Q. How can multi-step synthesis protocols for derivatives of this compound be optimized using computational and experimental tools?
Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can identify critical factors affecting yield. Pair this with quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in nitrophenyl-diazepane coupling reactions. Tools like COMSOL Multiphysics enable reaction simulation under non-ideal mixing conditions, reducing trial-and-error experimentation .
Q. What computational strategies are effective in predicting the reactivity and electronic properties of this compound?
Use density functional theory (DFT) to calculate:
- Electron density maps to identify electrophilic/nucleophilic sites.
- Frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
- Solvent effects via implicit models (e.g., PCM). Pair these with cheminformatics tools to screen substituent effects on bioactivity. For example, replacing the nitro group with electron-withdrawing groups may enhance receptor binding .
Q. How can contradictions in receptor-binding data for this compound be resolved?
Conflicting binding affinities (e.g., at dopamine or serotonin receptors) may arise from assay variability (radioligand vs. SPR). Address this by:
- Validating results across orthogonal assays (e.g., functional cAMP assays vs. competitive binding).
- Applying statistical rigor (e.g., ANOVA with post-hoc tests) to distinguish noise from true activity.
- Cross-referencing with structural analogs (e.g., halogenated diazepanes in ) to identify pharmacophore determinants .
Q. What methodologies are suitable for investigating the environmental fate and toxicity of this compound?
Conduct hydrolysis and photolysis studies under simulated environmental conditions (pH 5–9, UV light exposure). Use LC-MS/MS to quantify degradation products. For toxicity, employ in vitro models (e.g., hepatic CYP450 inhibition assays) and in silico tools like QSAR to predict ecotoxicological endpoints (e.g., LC for aquatic organisms) .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Optimize solvent selection using E-factor analysis (e.g., replace DMF with cyclopentyl methyl ether). Catalytic methods (e.g., Pd/C for nitro reduction) reduce stoichiometric waste. Process intensification via flow chemistry may enhance energy efficiency and scalability .
Q. What advanced techniques are recommended for studying its degradation mechanisms in biological systems?
Use metabolomic profiling (e.g., HRMS coupled with ion mobility) to identify phase I/II metabolites. Isotopic labeling (e.g., C-tagged compound) can track metabolic pathways in in vivo models. Molecular dynamics simulations may elucidate interactions with metabolizing enzymes like cytochrome P450 .
Methodological Notes
- Data Validation : Ensure reproducibility by repeating experiments across independent batches and using internal standards (e.g deuterated analogs) in analytical workflows .
- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling and bioassays to address complex research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
